3-Methoxyphenethylmagnesium bromide 3-Methoxyphenethylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 125159-92-4
VCID: VC20884851
InChI: InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
SMILES: COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-]
Molecular Formula: C9H11BrMgO
Molecular Weight: 239.39 g/mol

3-Methoxyphenethylmagnesium bromide

CAS No.: 125159-92-4

Cat. No.: VC20884851

Molecular Formula: C9H11BrMgO

Molecular Weight: 239.39 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyphenethylmagnesium bromide - 125159-92-4

Specification

CAS No. 125159-92-4
Molecular Formula C9H11BrMgO
Molecular Weight 239.39 g/mol
IUPAC Name magnesium;1-ethyl-3-methoxybenzene;bromide
Standard InChI InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key BHGNGGUIYQBSSG-UHFFFAOYSA-M
SMILES COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-]
Canonical SMILES COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-]

Introduction

Chemical Identity and Structure

3-Methoxyphenylmagnesium bromide is an aryl Grignard reagent with the molecular formula C₇H₇BrMgO and a molecular weight of 211.34 g/mol . This organometallic compound features a magnesium-carbon bond, where the magnesium atom is directly connected to the 3-position of a methoxy-substituted phenyl ring. The compound is typically prepared and used in solution form rather than as an isolated solid due to its high reactivity.

Identification Parameters

The following table summarizes the key identification parameters for 3-methoxyphenylmagnesium bromide:

ParameterInformation
Common Name3-Methoxyphenylmagnesium bromide
Synonyms3-Anisylmagnesium bromide, Magnesium,bromo(3-methoxyphenyl)-
CAS Number36282-40-3
Molecular FormulaC₇H₇BrMgO
Molecular Weight211.34 g/mol
InChIKeyAJKNYEHIJAMGHX-UHFFFAOYSA-M
MDL NumberMFCD00672002

Structural Features

The chemical structure of 3-methoxyphenylmagnesium bromide consists of a phenyl ring with a methoxy group (-OCH₃) at the 3-position and a magnesium-bromide group directly attached to the phenyl ring. This structural arrangement contributes to its reactivity profile and makes it valuable in organic synthesis applications.

Physical and Chemical Properties

3-Methoxyphenylmagnesium bromide exhibits physical and chemical properties characteristic of Grignard reagents, including high reactivity toward moisture and oxygen. The compound is typically supplied and used as a solution in tetrahydrofuran (THF) or a mixture of THF and toluene.

Physical Properties

The following table presents the known physical properties of 3-methoxyphenylmagnesium bromide based on available data:

PropertyValueReference
AppearanceClear yellow-brown solution
Physical StateSolution (in THF or THF/toluene)
Density1.013 g/mL at 25°C
Boiling Point65-67°C
Flash Point-4°F (-20°C)
SensitivityAir & Moisture Sensitive

Solubility and Stability

3-Methoxyphenylmagnesium bromide is typically prepared and maintained in solution form, commonly in tetrahydrofuran (THF) or a mixture of THF and toluene . The compound is highly reactive toward moisture and oxygen, characteristic of Grignard reagents . As a result, it must be stored and handled under inert atmosphere conditions to prevent decomposition. Commercial solutions are typically provided at concentrations of 0.5 to 1.0 M .

Applications in Organic Synthesis

As a Grignard reagent, 3-methoxyphenylmagnesium bromide serves as an important carbon nucleophile in organic synthesis. Its primary utility lies in forming carbon-carbon bonds through nucleophilic addition and coupling reactions.

Synthetic Applications

The search results indicate several synthetic applications of 3-methoxyphenylmagnesium bromide, including the preparation of:

  • 2-(3-Methoxyphenyl)cyclohexanone

  • 3'-Methoxy-2,2,2-trifluoroacetophenone

  • RAC-4-(3'-Methoxy-a-chlorobenzyl)-N,N-diethylbenzamide

  • SNC 80 (a delta opioid receptor agonist)

  • 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

These applications demonstrate its utility in pharmaceutical intermediate synthesis and complex molecule preparation.

Reaction Characteristics

Like other Grignard reagents, 3-methoxyphenylmagnesium bromide typically undergoes:

  • Addition to carbonyl compounds (aldehydes, ketones, esters)

  • Coupling reactions with various electrophiles

  • Transmetalation reactions to generate other organometallic species

  • Formation of complex structures through sequential reactions

The methoxy group at the 3-position provides additional electronic properties that can influence reactivity and selectivity in these transformations.

ManufacturerProduct NumberDescriptionPackage SizePrice (USD/EUR)Updated
Sigma-Aldrich4421941.0 M in THF100 mL$1172024-03-01
Sigma-Aldrich4421941.0 M in THF800 mL$3342023-06-20
Alfa AesarH547801.0 M in 2-MeTHF100 mL$134.652024-03-01
Rieke Metals3001Not specified50 mL$1522021-12-16
Thermo Scientific4267510001 M in THF/tolueneNot specified74.4 EUR2025-02-19

This pricing information indicates that 3-methoxyphenylmagnesium bromide is a specialty reagent with corresponding pricing reflective of its specialized preparation and handling requirements .

Hazard TypeClassificationReference
GHS SymbolsGHS02, GHS05, GHS07, GHS08
Signal WordDanger
Hazard CodesF (Highly flammable), C (Corrosive)
TransportUN 2924 3/PG 2
WGK Germany3 (Severe hazard to waters)
Hazard Class3

Analytical Characterization

The analytical characterization of 3-methoxyphenylmagnesium bromide typically involves determination of concentration, purity assessment, and identity confirmation.

Concentration Determination

Commercial suppliers typically specify that the concentration of 3-methoxyphenylmagnesium bromide solutions is determined by titration, with specifications for 1.0 M solutions ranging from 0.9 to 1.1 M . This titration is likely performed using standard methods for Grignard reagent concentration determination, such as titration with 2-butanol using 1,10-phenanthroline as an indicator.

Comparative Analysis with Related Compounds

3-Methoxyphenylmagnesium bromide belongs to a family of aryl Grignard reagents, many of which have similar applications but different reactivity profiles based on their substitution patterns.

Related Compounds

  • 4-Methoxyphenylmagnesium bromide (para-substituted isomer)

  • 2-Methoxyphenylmagnesium bromide (ortho-substituted isomer)

  • 3,4-Dimethoxyphenylmagnesium bromide (additional methoxy substitution)

  • 3,5-Dimethoxyphenylmagnesium bromide (additional methoxy substitution)

  • 3-Ethoxyphenylmagnesium bromide (ethoxy instead of methoxy)

These related compounds offer different electronic and steric properties that can be leveraged for specific synthetic applications.

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